molecular formula C22H24N4O3S B2413873 N-(2-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide CAS No. 941975-00-4

N-(2-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Cat. No.: B2413873
CAS No.: 941975-00-4
M. Wt: 424.52
InChI Key: KRRDMCALXSJJKV-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

Photoreactions and Molecular Interactions

  • Thiazole derivatives have been studied for their photoreactions in the presence of singlet oxygen, indicating their potential use in photochemical studies and the understanding of molecular interactions under light exposure. Such research can shed light on the stability and reactivity of thiazole compounds, which might be relevant for their applications in materials science and phototherapy (Mahran, Sidky, & Wamhoff, 1983).

Anti-inflammatory and Analgesic Agents

  • Novel thiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds, derived from benzodifuranyl and thiazolopyrimidines, have shown significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), suggesting their potential therapeutic applications in managing inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Corrosion Inhibition

  • Thiazole compounds have been investigated for their role in corrosion inhibition, particularly in protecting mild steel in acidic solutions. Studies involving molecular dynamics and electrochemical techniques indicate that certain thiazole derivatives can effectively prevent corrosion, highlighting their potential use in industrial applications to enhance the longevity of metal components (Khaled & Amin, 2009).

Molecular Synthesis and Characterization

  • The synthesis and characterization of novel thiazole derivatives for potential cytotoxic and antitumor activities have been a focus of research, demonstrating the versatility of thiazole compounds in medicinal chemistry and drug development. These studies explore the structural basis for the biological activity of thiazole derivatives, paving the way for the development of new therapeutic agents (Hassan, Hafez, & Osman, 2014).

Fluorophore Development

  • Thiazole derivatives have also been utilized in the synthesis of fluorescent dyes, with applications in bioimaging and molecular probes. The development of color-tunable fluorophores based on thiazole structures underscores their importance in scientific research, particularly in studies requiring the visualization of biological processes at the molecular level (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-14-7-6-9-17(13-14)25-21(28)26-22-24-15(2)19(30-22)20(27)23-12-11-16-8-4-5-10-18(16)29-3/h4-10,13H,11-12H2,1-3H3,(H,23,27)(H2,24,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRDMCALXSJJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=CC=C3OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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